molecular formula C22H21NO3 B12696596 Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- CAS No. 951248-25-2

Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)-

Cat. No.: B12696596
CAS No.: 951248-25-2
M. Wt: 347.4 g/mol
InChI Key: VZKHCMVEWLIXIC-UHFFFAOYSA-N
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Description

Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- is a synthetic benzamide derivative characterized by a 4-hydroxybenzamide core substituted with a phenylethoxybenzyl group. The compound features a hydroxy group at the para position of the benzamide ring and a bulky 3-(2-phenylethoxy)phenylmethyl substituent, which may influence its solubility, receptor binding, and metabolic stability .

Properties

CAS No.

951248-25-2

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

4-hydroxy-N-[[3-(2-phenylethoxy)phenyl]methyl]benzamide

InChI

InChI=1S/C22H21NO3/c24-20-11-9-19(10-12-20)22(25)23-16-18-7-4-8-21(15-18)26-14-13-17-5-2-1-3-6-17/h1-12,15,24H,13-14,16H2,(H,23,25)

InChI Key

VZKHCMVEWLIXIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)CNC(=O)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis typically begins with:

These starting materials are chosen for their functional groups that enable amide bond formation and the introduction of the phenylethoxy substituent.

Synthetic Route and Reaction Conditions

The primary synthetic strategy involves amide bond formation through condensation of the carboxylic acid group of 4-hydroxybenzoic acid with the amine group of 3-(2-phenylethoxy)benzylamine. The key steps are:

  • Activation of the carboxylic acid: Using coupling reagents such as dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC) to form an active ester intermediate.
  • Catalysis: Addition of catalysts like 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
  • Amide bond formation: The activated acid intermediate reacts with the amine to form the benzamide linkage.

Typical reaction conditions include:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
  • Temperature: Ambient to slightly elevated (20–40°C).
  • Reaction time: Several hours to overnight to ensure completion.

Purification Techniques

Post-reaction, the crude product is purified by:

  • Recrystallization: Using solvents such as ethanol or ethyl acetate to obtain pure crystals.
  • Column chromatography: Employing silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures) to separate impurities.

Industrial Scale Considerations

For large-scale production:

  • Use of large reactors with precise control of temperature, pH, and stirring.
  • Automated monitoring systems to optimize reaction parameters.
  • Scaled-up purification methods such as preparative chromatography or crystallization under controlled conditions to maintain product purity and yield.

Reaction Analysis and Optimization

Step Reagents/Conditions Purpose Notes
1. Activation DCC or EDC + DMAP Activate carboxylic acid for amide bond formation DCC forms dicyclohexylurea byproduct, which must be removed
2. Coupling 3-(2-phenylethoxy)benzylamine Nucleophilic attack on activated acid Reaction monitored by TLC or HPLC
3. Purification Recrystallization or chromatography Remove unreacted starting materials and byproducts Choice depends on scale and purity requirements

Optimization parameters include:

  • Molar ratios of reagents (typically 1:1.1 acid to amine).
  • Reaction temperature and time to maximize yield.
  • Solvent choice to improve solubility and reaction kinetics.

Research Findings on Preparation

  • Studies indicate that carbodiimide-mediated coupling is the most efficient and widely used method for synthesizing this compound due to mild conditions and good yields.
  • Alternative coupling agents like HATU or PyBOP have been explored to reduce side reactions and improve purity.
  • The presence of the hydroxy group on the benzamide ring requires careful control of reaction conditions to avoid side reactions such as esterification or oxidation.
  • The phenylethoxy substituent is stable under the coupling conditions, allowing selective amide bond formation without modification of the side chain.

Summary Table of Preparation Methods

Preparation Aspect Details Comments
Starting Materials 4-hydroxybenzoic acid derivatives, 3-(2-phenylethoxy)benzylamine Commercially available or synthesized
Coupling Agents DCC, EDC, HATU, PyBOP DCC most common; alternatives improve purity
Catalysts DMAP Enhances reaction rate
Solvents DCM, DMF Choice affects solubility and reaction efficiency
Temperature 20–40°C Mild conditions prevent side reactions
Purification Recrystallization, column chromatography Essential for high purity
Scale-up Large reactors, automated control Ensures reproducibility and yield

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxy and phenylethoxy groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares key structural and functional group differences between Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- and related benzamide derivatives:

Compound Name Substituents Molecular Weight Key Functional Groups Evidence Source
Target Compound 4-hydroxy, N-(3-(2-phenylethoxy)phenylmethyl) Not provided Hydroxy, phenylethoxy, benzamide
Benzamide, 2-hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]- (648924-66-7) 2-hydroxy, 4-methyl, N-(3-(2-phenylethoxy)phenyl) Not provided Hydroxy (ortho), methyl, phenylethoxy
GR125743 N-[4-methoxy-3-(4-methylpiperazinyl)phenyl]-3-methyl-4-(4-pyridinyl)benzamide Not provided Methoxy, piperazinyl, pyridinyl, benzamide
Benzamide, 4-fluoro-N-hydroxy-N-(2-methylphenyl) (62063-96-1) 4-fluoro, N-hydroxy-N-(2-methylphenyl) 245.25 Fluoro, hydroxy, methylphenyl
Benzamide, 3,5-bis(tert-butyl)-4-hydroxy-N-(4-methoxyphenyl) 3,5-di-tert-butyl, 4-hydroxy, N-(4-methoxyphenyl) Not provided Bulky tert-butyl, hydroxy, methoxy

Key Observations :

  • Hydroxy Group Position: The target compound’s para-hydroxy group (vs.
  • Phenylethoxy vs. Piperazinyl/Pyridinyl : The phenylethoxy group in the target compound introduces lipophilicity, whereas GR125743’s piperazinyl and pyridinyl groups enhance solubility and polar interactions, critical for central nervous system (CNS) penetration .
  • Fluoro vs.
Pharmacological and Physicochemical Properties
  • Lipophilicity : The phenylethoxy group in the target compound likely increases logP compared to GR125743 (piperazinyl) or 62063-96-1 (fluoro), impacting membrane permeability .
  • Hydrogen Bonding : The 4-hydroxy group may confer stronger hydrogen-bonding capacity than methoxy or tert-butyl groups, as seen in 3,5-bis(tert-butyl)-4-hydroxy-N-(4-methoxyphenyl) .
  • Steric Effects : Bulky substituents like tert-butyl () or phenylethoxy (target compound) may hinder binding to flat receptor sites compared to smaller groups (e.g., methyl in 648924-66-7) .

Biological Activity

Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Structure and Basic Properties

Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- has the following characteristics:

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : Approximately 347.4 g/mol
  • Structural Features : The compound features a benzamide core with a hydroxy group at the para position and a phenylethoxy side chain linked via a methylene bridge. This specific arrangement is crucial for its biological activity .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins:

  • Enzyme Inhibition : Benzamide derivatives are known to act as enzyme inhibitors. For instance, 4-hydroxy-N-(2-phenylethyl)benzamide has shown interactions with cytochrome P450 enzymes, affecting drug metabolism .
  • Cell Signaling Pathways : The compound modulates key cellular pathways, including the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. It influences gene expression related to apoptosis and cell cycle regulation .

Interaction with Biomolecules

The compound's interactions can be summarized as follows:

Interaction Type Description
Hydrogen Bonding Forms hydrogen bonds with proteins, affecting their conformation.
Hydrophobic Interactions Engages in hydrophobic interactions that stabilize protein structures.
Enzyme Binding Binds to active sites of enzymes, modulating their activity.

These interactions suggest that the compound may have therapeutic implications in conditions involving oxidative stress and inflammation .

Case Studies and Experimental Data

  • Cellular Effects : Studies indicate that Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- can enhance cellular function at low doses while inducing apoptosis at higher concentrations. This dose-dependent effect highlights its potential dual role as both a therapeutic agent and a toxicant .
  • Animal Model Studies : In animal models, the compound demonstrated protective effects against oxidative stress at lower doses but showed toxicity at higher doses, leading to tissue damage and cell death .
  • Comparative Analysis with Similar Compounds : The biological activity of Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- was compared with other benzamide derivatives, revealing that structural variations significantly influence their pharmacological profiles. For example:
Compound Name Structure Unique Features
2-Hydroxy-N-(3-phenylpropyl)benzamideSimilar benzamide structureDifferent alkyl substitution
N-Hydroxy-4-(®-3-methyl-2-phenylbutanoyl)benzamideContains a methyl groupVariation in substituent size

This comparative analysis emphasizes the unique properties of Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- that may contribute to its distinct biological activities .

Q & A

Q. What are the key considerations for synthesizing 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)benzamide with high purity?

Synthesis requires meticulous optimization of reaction conditions, including solvent selection, temperature control, and stoichiometric ratios. For example, refluxing in dichloromethane with a sodium carbonate base has been effective for analogous benzamides, achieving yields >90% under inert atmospheres . Post-synthesis purification via recrystallization (e.g., methanol) and validation by TLC or HPLC ensures purity. Hazard analysis for reagents like dichloromethane and mutagenic intermediates is critical, referencing protocols from Prudent Practices in the Laboratory .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

A combination of techniques is essential:

  • ¹H/¹³C NMR : To verify substitution patterns (e.g., hydroxyl and phenylethoxy groups). For similar compounds, aromatic protons resonate at δ 6.8–7.4 ppm, while methylene bridges appear at δ 4.2–4.5 ppm .
  • FT-IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and hydroxyl O-H bonds (~3200–3500 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z ~394.15 for C₂₂H₂₁NO₄) .

Q. What preliminary assays are recommended to assess its biological activity?

Initial screening should include:

  • Enzyme Inhibition : Test against HDAC isoforms (IC₅₀ values) using fluorogenic substrates, as structurally related benzamides show nanomolar activity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀.
  • Receptor Binding : Radioligand displacement assays for GPCRs or kinase targets, guided by substituent similarities to known inhibitors (e.g., phenylethoxy groups targeting serotonin receptors) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like HDAC2 or tubulin. For example, benzamide derivatives with para-substituted hydroxyl groups show improved hydrophobic interactions in HDAC2 active sites (ΔG ≈ -9.5 kcal/mol) . QSAR models can correlate logP values (calculated ~2.8) with membrane permeability, while ADMET predictors evaluate metabolic stability (e.g., CYP3A4 susceptibility) .

Q. What strategies resolve contradictions in reported mutagenicity data for benzamide derivatives?

Discrepancies may arise from assay conditions (e.g., Ames test vs. in vitro micronucleus). For example, anomeric amides show variable mutagenicity depending on substituents. A tiered approach is recommended:

  • Ames II Testing : Prioritize Salmonella strains TA98/TA100 with metabolic activation (S9 mix) .
  • Comparative Analysis : Benchmark against controls like benzyl chloride (mutagenicity index ~1.2–1.5) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce electrophilic potential .

Q. How can reaction pathways be analyzed to minimize byproducts during scale-up?

Mechanistic studies using LC-MS and isotopic labeling (e.g., ¹⁸O) identify intermediates. For example, competing esterification or N-alkylation side reactions in phenylethoxy-containing benzamides can be suppressed by:

  • Catalyst Optimization : Use NaH instead of K₂CO₃ to enhance nucleophilic substitution efficiency .
  • Solvent Polarity : Polar aprotic solvents (DMF) favor amide bond formation over ether cleavage .
  • Temperature Gradients : Stepwise heating (50°C → 80°C) improves regioselectivity .

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